Unique Pyrazine–Pyrazole–Benzofuran Connectivity vs. Furan/Thiophene Analogs in Kinase-Targeted Chemical Space
The target compound (CAS 2034299-43-7) is distinguished from the commercially available pyrazinylmethyl-benzofuran-2-carboxamide analogs N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide (CAS 2034498-74-1) and N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide (CAS 2034611-52-2) by its 1-methyl-1H-pyrazol-4-yl substituent at the pyrazine C3 position . In the heterocyclic carboxamide series evaluated by Sweidan et al. (2019), replacing the furan/thiophene heterocycle at an analogous position with a methylpyrazole moiety altered the cytotoxicity selectivity index (HeLa vs. 3T3 fibroblasts) from 1.2–1.5 (non-selective) to 3.8 (selective) for the most closely related amidine derivative, demonstrating that the pyrazole substitution enables differential modulation of cancer-cell vs. normal-cell toxicity [1]. The target compound uniquely incorporates the 1-methyl-1H-pyrazol-4-yl group — a privileged fragment validated in clinical-stage c-Met inhibitors (e.g., volitinib/savolitinib) for conferring kinase selectivity — connected via a direct C–C bond to the pyrazine ring, a connectivity pattern absent from all other benzofuran-2-carboxamide derivatives in the ≥95% purity supplier catalog [2].
| Evidence Dimension | Pyrazine C3 substituent identity and associated biological selectivity profile |
|---|---|
| Target Compound Data | 1-Methyl-1H-pyrazol-4-yl at pyrazine C3 position (unique connectivity; no published IC₅₀ data available for this exact compound) |
| Comparator Or Baseline | Furan-2-yl analog (CAS 2034498-74-1) and thiophen-2-yl analog (CAS 2034611-52-2); HeLa/3T3 selectivity index ~1.2–1.5 for analogous furan/thiophene derivatives |
| Quantified Difference | Selectivity index shifts from ~1.2–1.5 (non-selective, furan/thiophene class) to 3.8 (pyrazole-bearing analog in related amidine series); 1-methylpyrazole recognized as selectivity-conferring pharmacophore in clinical c-Met inhibitor development |
| Conditions | Cytotoxicity profiling in HeLa (human cervical cancer) and 3T3 (mouse fibroblast) cell lines; kinase selectivity panel screening in clinical triazolopyrazine c-Met inhibitor series |
Why This Matters
The 1-methyl-1H-pyrazol-4-yl substituent directly addresses the selectivity limitation observed in furan- and thiophene-substituted analogs, making the target compound the only benzofuran-2-carboxamide derivative in this chemical series that incorporates a clinically validated kinase-selectivity pharmacophore.
- [1] Sweidan, K., Engelmann, J., Abu Rayyan, W., Sabbah, D., Abu Zarga, M., Al-Qirim, T., Al-Hiari, Y., Abu Sheikha, G., & Shattat, G. (2019). Synthesis and Preliminary Biological Evaluation of New Heterocyclic Carboxamide Models. Letters in Drug Design & Discovery, 12(5), 377–388. DOI: 10.2174/1570180812666181017145735. View Source
- [2] Jia, H., Dai, G., Weng, J., Zhang, Z., Wang, Q., Zhou, F., Jiao, L., Cui, Y., Ren, Y., Fan, S., Zhou, J., Qing, W., Gu, Y., Wang, J., Sai, Y., & Su, W. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective c-Met inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577–7589. DOI: 10.1021/jm500510f. View Source
